molecular formula C13H19N3O3 B7467318 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide

4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide

Cat. No.: B7467318
M. Wt: 265.31 g/mol
InChI Key: IASWPNQZESANJQ-UHFFFAOYSA-N
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Description

4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.

    Nucleophilic substitution: The furan-2-carbonyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form the intermediate 4-(furan-2-carbonyl)piperazine.

    Amidation: The intermediate is then reacted with isopropylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially leading to the formation of furan-2,5-dione derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo substitution reactions, such as alkylation or acylation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various alkylated or acylated piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various enzymes or receptors, modulating their activity. The furan ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(furan-2-carbonyl)piperazine-1-carboxamide: Lacks the isopropyl group, potentially altering its biological activity.

    N-(propan-2-yl)piperazine-1-carboxamide: Lacks the furan-2-carbonyl group, which may affect its chemical reactivity and biological properties.

Uniqueness

4-(furan-2-carbonyl)-N-(propan-2-yl)piperazine-1-carboxamide is unique due to the presence of both the furan-2-carbonyl and isopropyl groups, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

4-(furan-2-carbonyl)-N-propan-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-10(2)14-13(18)16-7-5-15(6-8-16)12(17)11-4-3-9-19-11/h3-4,9-10H,5-8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASWPNQZESANJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCN(CC1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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